molecular formula C15H18N4O2 B7646818 N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide

N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide

Katalognummer B7646818
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: HAEHRSOCIYISAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, making them an attractive target for cancer therapy. CPI-0610 has shown promise in preclinical studies as a potential treatment for a variety of cancers, including hematological malignancies and solid tumors.

Wirkmechanismus

N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide targets the BET family of proteins, which play a critical role in the regulation of gene expression. Specifically, this compound binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This results in the downregulation of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. In addition, this compound has been shown to modulate the immune system, enhancing the activity of T cells and natural killer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide is its selectivity for BET proteins, which reduces the risk of off-target effects. In addition, this compound has shown activity against a variety of cancers, making it a promising therapy for a broad range of patients. However, limitations include the need for further preclinical and clinical studies to determine optimal dosing and potential side effects.

Zukünftige Richtungen

For research on N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to determine its potential as a combination therapy with other cancer treatments. In addition, further research is needed to elucidate the mechanisms underlying this compound's effects on the immune system, and to identify biomarkers that can predict patient response to treatment.

Synthesemethoden

The synthesis of N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide involves several steps, starting with the reaction of cyclopentanone with hydrazine to form 2-cyclopentylpyrazole. This intermediate is then reacted with 2-bromo-1-(2-oxopyridin-1-yl)ethanone to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide has been the subject of numerous preclinical studies, which have demonstrated its potential as a cancer therapy. In particular, this compound has shown activity against hematological malignancies, including acute myeloid leukemia, multiple myeloma, and lymphoma.

Eigenschaften

IUPAC Name

N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-14(11-18-10-4-3-7-15(18)21)17-13-8-9-16-19(13)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEHRSOCIYISAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)CN3C=CC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.